Ethyl 3-{[(4-chlorophenyl)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoylpiperazine moiety, a chlorophenyl group, and an acetamido linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with ethyl 4-aminobenzoate to form an amide bond. This intermediate is then reacted with benzoylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C28H28ClN3O4 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H28ClN3O4/c1-2-36-28(35)22-10-13-25(24(19-22)30-26(33)18-20-8-11-23(29)12-9-20)31-14-16-32(17-15-31)27(34)21-6-4-3-5-7-21/h3-13,19H,2,14-18H2,1H3,(H,30,33) |
InChI Key |
NJSCQNCGHFGYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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